molecular formula C11H13BrN2O B1381777 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol CAS No. 1823787-20-7

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Cat. No.: B1381777
CAS No.: 1823787-20-7
M. Wt: 269.14 g/mol
InChI Key: AJZJKPUCLBSWRO-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C11H13BrN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol typically involves the bromination of 2-methylindazole followed by the introduction of a propan-2-ol group. Common reagents used in these reactions include bromine, sodium hydroxide, and isopropanol. The reaction conditions often involve heating and the use of solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom and a propan-2-ol group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-bromo-2-methylindazol-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJKPUCLBSWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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